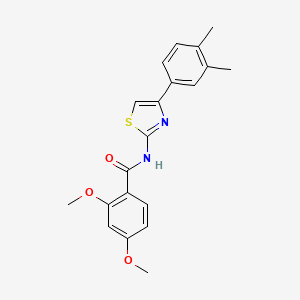

![molecular formula C19H23NO3 B2462679 4-((2,6-dimethylmorpholino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 848748-12-9](/img/structure/B2462679.png)

4-((2,6-dimethylmorpholino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dimethylmorpholine” is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients . It serves primarily as a building block for pharmaceutical ingredients . “4-(2,6-dimethylmorpholino)-2-methoxyaniline” is another compound that has a molecular formula of C13H20N2O2 .

Molecular Structure Analysis

The molecular weight of “4-(2,6-dimethylmorpholino)-2-methoxyaniline” is 236.310 Da . The structure of “2,6-Dimethylmorpholine” is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,6-dimethylmorpholino)-2-methoxyaniline” include a density of 1.1±0.1 g/cm3, boiling point of 409.8±45.0 °C at 760 mmHg, and a flash point of 201.6±28.7 °C .

Scientific Research Applications

Green Synthetic Methods

The synthesis of chromene derivatives, including structures similar to the compound , has been explored using green chemistry approaches. For example, the use of nano-kaoline/BF3/Fe3O4 as a superparamagnetic nanocatalyst offers a solvent-free, high-yield, and eco-friendly method for synthesizing 4H-chromenes through a domino Knoevenagel-Michael-cyclization reaction. This approach underscores the compound's relevance in developing sustainable synthetic strategies for heterocyclic compounds with potential biological activities (Mohammadipour, Bamoniri, & Mirjalili, 2020).

Biological Activities and Structural Analysis

Chromene derivatives have been associated with a wide range of biological activities, including antioxidant, antibacterial, antiviral, antifungal, and antitumor properties. Studies on prenylated orcinol derivatives from Rhododendron dauricum revealed significant inhibitory effects on histamine release, a crucial factor in allergic responses (Iwata et al., 2004). Additionally, the crystal structure analysis of chromene compounds provides insights into their conformational preferences and potential interaction mechanisms within biological systems (Inglebert et al., 2014).

Mannich Bases and Their Biological Implications

The synthesis of Mannich bases from chromene derivatives, specifically targeting positions on the cyclopenta[c]chromen-4-one scaffold, has been explored for their potential in modulating central and peripheral nervous system activities. These compounds have been predicted to possess tranquilizing and neuroleptic properties, highlighting the therapeutic potential of modified chromene structures (Garazd et al., 2003).

Anticancer Applications

Synthetic efforts to create chromene derivatives for anticancer research are notable, with specific compounds designed to investigate structure-activity relationships of antitumor antibiotics. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate aims to facilitate the study of renieramycin M analogs, contributing to the development of new antitumor agents (Li et al., 2013).

properties

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-12-9-20(10-13(2)22-12)11-16-8-19(21)23-18-7-15-5-3-4-14(15)6-17(16)18/h6-8,12-13H,3-5,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUVLJSJHCTZBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

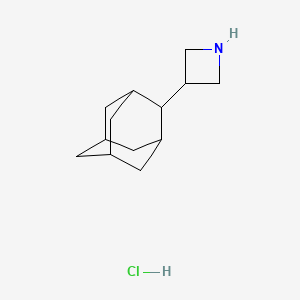

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)

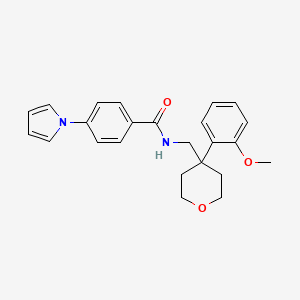

![(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2462601.png)

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2462605.png)

![7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2462606.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2462610.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)

![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)

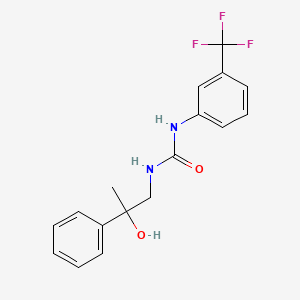

![1-[(Pentan-3-ylidene)amino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2462618.png)